molecular formula C17H18ClNO2 B2932696 3-(3-Chloro-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone CAS No. 477334-03-5

3-(3-Chloro-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone

Cat. No.: B2932696
CAS No.: 477334-03-5
M. Wt: 303.79
InChI Key: HBLAHAAAVMQJQO-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone is a propanone derivative characterized by a ketone backbone substituted with a 3-chloro-4-methylanilino group and a 4-methoxyphenyl group. The 4-methoxyphenyl moiety contributes electron-donating properties via its methoxy (-OCH₃) substituent, enhancing resonance stabilization, while the 3-chloro-4-methylanilino group introduces steric bulk and lipophilicity. This compound is structurally related to chalcones and other propanone-based molecules studied for pharmacological activities, including anti-inflammatory and antioxidant effects . Its synthesis likely follows Claisen-Schmidt condensation or nucleophilic substitution pathways, as seen in analogous compounds .

Properties

IUPAC Name

3-(3-chloro-4-methylanilino)-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-12-3-6-14(11-16(12)18)19-10-9-17(20)13-4-7-15(21-2)8-5-13/h3-8,11,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLAHAAAVMQJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-03-5
Record name 3-(3-CHLORO-4-METHYLANILINO)-1-(4-METHOXYPHENYL)-1-PROPANONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone typically involves the reaction of 3-chloro-4-methylaniline with 4-methoxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, often incorporating steps such as distillation, crystallization, and chromatography to achieve the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups using reagents like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

3-(3-Chloro-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural Features of 3-(3-Chloro-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone and Analogues

Compound Name Substituent 1 (Anilino Group) Substituent 2 (Aryl Ketone) Molecular Formula Key Properties
Target Compound 3-Cl, 4-CH₃ 4-OCH₃ C₁₇H₁₆ClNO₂ Lipophilic, electron-donating methoxy, steric hindrance from methyl
Aldi-2 () 3-F, 4-OCH₃ - C₁₇H₁₆FNO₂ Higher electronegativity (F), similar methoxy group
3-(4-Iodoanilino)-1-(4-methylphenyl)-1-propanone () 4-I 4-CH₃ C₁₆H₁₆INO Bulkier iodine atom, polarizable, weaker C-I bond
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one () 4-Cl 4-OCH₃, Ph-SO₂ C₂₂H₁₉ClO₄S Sulfonyl group increases polarity and hydrogen bonding potential
RS 67333 () 4-NH₂, 5-Cl, 2-OCH₃ Piperidinyl C₁₉H₂₃ClN₂O₂ Piperidinyl enhances basicity; amino group improves solubility
  • Electronic Effects : The 4-methoxyphenyl group in the target compound enhances electron density compared to electron-withdrawing substituents (e.g., nitro in ’s 4c). This may improve antioxidant activity, as seen in chalcone derivatives with methoxy groups .
  • However, bulkier groups (e.g., iodine in ) may reduce bioavailability.

Table 2: Pharmacological Profiles of Related Compounds

Compound Biological Activity Mechanism/Findings Reference
Target Compound (Inferred) Antioxidant, Anti-inflammatory Predicted based on chalcone derivatives with methoxy groups; likely activates Nrf2/ARE pathways
Aldi-2 () ALDH Inhibitor Inhibits aldehyde dehydrogenase (IC₅₀ ~0.5 µM); 3-fluoro-4-methoxy enhances binding
RS 67333 () 5-HT₄ Receptor Agonist High affinity (Ki <10 nM); amino and methoxy groups critical for receptor interaction
(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one () Anticancer Dihedral angle ~56.26° disrupts planarity, reducing DNA intercalation efficiency
  • Antioxidant Potential: The target compound’s methoxy group aligns with chalcone derivatives () showing dose-dependent ROS scavenging. Chloro and methyl substituents may further modulate redox activity .
  • Receptor Binding : Unlike RS 67333, the target compound lacks a basic amine, suggesting divergent pharmacological targets. Its lipophilicity may favor CNS penetration .

Biological Activity

3-(3-Chloro-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone, also known by its CAS number 477334-03-5, is a compound of interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C₁₇H₁₈ClN₁O₂
  • Molecular Weight : 303.79 g/mol
  • Structure : The compound features a chloro-substituted aniline moiety and a methoxyphenyl group, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : Research indicates that the compound may inhibit the proliferation of cancer cells through apoptosis induction.
  • Modulation of Signaling Pathways : It is suggested that this compound affects key signaling pathways involved in cell survival and apoptosis, such as the MAPK and PI3K/Akt pathways.

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the efficacy of this compound against different cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)20Inhibition of cell cycle progression
A549 (Lung Cancer)18Modulation of apoptotic signaling pathways

These results indicate that the compound has significant cytotoxic effects on various cancer cell lines, with a relatively low IC50 value suggesting high potency.

Case Studies

  • MCF-7 Breast Cancer Model : In vitro studies demonstrated that treatment with this compound led to a marked increase in apoptotic cell populations as assessed by flow cytometry. The study highlighted the role of caspase activation in mediating apoptosis.
  • A549 Lung Cancer Study : Another study focused on the A549 cell line revealed that the compound inhibited proliferation by inducing G2/M phase arrest, which was linked to upregulation of p21 and downregulation of cyclin B1.

Toxicological Profile

While the anticancer potential is promising, understanding the toxicological profile is crucial for further development. Current data indicate moderate toxicity in non-cancerous cell lines, necessitating further investigation into its safety profile.

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